molecular formula C20H22BrO4- B15160002 1-[2-Bromo-3-hydroxy-4-(3-phenylpropyl)phenyl]-2-methylpropan-2-yl carbonate CAS No. 680997-62-0

1-[2-Bromo-3-hydroxy-4-(3-phenylpropyl)phenyl]-2-methylpropan-2-yl carbonate

Cat. No.: B15160002
CAS No.: 680997-62-0
M. Wt: 406.3 g/mol
InChI Key: DDFWSFLCQXWSPU-UHFFFAOYSA-M
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Description

1-[2-Bromo-3-hydroxy-4-(3-phenylpropyl)phenyl]-2-methylpropan-2-yl carbonate is a complex organic compound characterized by the presence of a bromine atom, a hydroxyl group, and a carbonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Bromo-3-hydroxy-4-(3-phenylpropyl)phenyl]-2-methylpropan-2-yl carbonate typically involves multiple steps:

    Carbonate Formation: The carbonate ester is formed by reacting the brominated intermediate with a carbonate source, such as dimethyl carbonate or di-tert-butyl dicarbonate, in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[2-Bromo-3-hydroxy-4-(3-phenylpropyl)phenyl]-2-methylpropan-2-yl carbonate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to an alkane, depending on the reagents used.

    Hydrolysis: The carbonate ester can be hydrolyzed to yield the corresponding alcohol and carbon dioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4.

    Reduction: Reducing agents like LiAlH4 or NaBH4.

    Hydrolysis: Acidic or basic conditions using HCl or NaOH.

Major Products

    Substitution: Products depend on the nucleophile used (e.g., azides, thiocyanates).

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkanes or alcohols.

    Hydrolysis: Alcohols and carbon dioxide.

Scientific Research Applications

1-[2-Bromo-3-hydroxy-4-(3-phenylpropyl)phenyl]-2-methylpropan-2-yl carbonate has several applications in scientific research:

    Medicinal Chemistry: Potential use as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: Utilized in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

    Industrial Applications: Used in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-[2-Bromo-3-hydroxy-4-(3-phenylpropyl)phenyl]-2-methylpropan-2-yl carbonate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and hydroxyl group can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 3-Cyanophenylboronic acid
  • 3-Fluorophenylboronic acid

Uniqueness

1-[2-Bromo-3-hydroxy-4-(3-phenylpropyl)phenyl]-2-methylpropan-2-yl carbonate is unique due to the combination of functional groups it possesses, which can impart distinct chemical and biological properties. The presence of the bromine atom allows for specific substitution reactions, while the hydroxyl and carbonate groups provide additional sites for chemical modification.

Properties

CAS No.

680997-62-0

Molecular Formula

C20H22BrO4-

Molecular Weight

406.3 g/mol

IUPAC Name

[1-[2-bromo-3-hydroxy-4-(3-phenylpropyl)phenyl]-2-methylpropan-2-yl] carbonate

InChI

InChI=1S/C20H23BrO4/c1-20(2,25-19(23)24)13-16-12-11-15(18(22)17(16)21)10-6-9-14-7-4-3-5-8-14/h3-5,7-8,11-12,22H,6,9-10,13H2,1-2H3,(H,23,24)/p-1

InChI Key

DDFWSFLCQXWSPU-UHFFFAOYSA-M

Canonical SMILES

CC(C)(CC1=C(C(=C(C=C1)CCCC2=CC=CC=C2)O)Br)OC(=O)[O-]

Origin of Product

United States

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